4-Tert-butylphenylmagnesium bromide

Catalog No.
S3330917
CAS No.
63488-10-8
M.F
C10H13BrMg
M. Wt
237.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butylphenylmagnesium bromide

CAS Number

63488-10-8

Product Name

4-Tert-butylphenylmagnesium bromide

IUPAC Name

magnesium;tert-butylbenzene;bromide

Molecular Formula

C10H13BrMg

Molecular Weight

237.42 g/mol

InChI

InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

JFWSITPEDQPZNZ-UHFFFAOYSA-M

SMILES

CC(C)(C)C1=CC=[C-]C=C1.[Mg+2].[Br-]

Canonical SMILES

CC(C)(C)C1=CC=[C-]C=C1.[Mg+2].[Br-]

The exact mass of the compound 4-Tert-butylphenylmagnesium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Tert-butylphenylmagnesium bromide is a specialized aryl Grignard reagent, typically supplied as a 0.5 M to 2.0 M solution in tetrahydrofuran (THF) or diethyl ether, utilized as a critical nucleophilic precursor for introducing the highly lipophilic 4-tert-butylphenyl moiety into organic and organometallic frameworks [1]. In industrial and advanced laboratory procurement, this compound is selected for its specific combination of remote steric bulk and inductive electron donation, which it imparts to downstream products such as photoacid generators (PAGs), OLED materials, and tailored transition-metal catalysts. Unlike simple alkyl or unsubstituted aryl Grignards, the rigid para-tert-butyl group significantly enhances the solubility of resulting complexes in non-polar media while providing a predictable spatial footprint, making it a highly specific building block for advanced materials synthesis where precise molecular volume is required without compromising reactive site accessibility.

Attempting to substitute 4-tert-butylphenylmagnesium bromide with generic alternatives like phenylmagnesium bromide or ortho-substituted Grignards fundamentally alters reaction kinetics and product distributions [1]. Unsubstituted phenyl Grignards lack the necessary steric volume, frequently leading to uncontrolled bis-arylation or over-substitution in catalyst synthesis, which severely complicates purification and reduces the yield of the desired mono-arylated species. Conversely, utilizing ortho-substituted bulky Grignards (such as 2-ethylphenylmagnesium bromide) to achieve steric shielding introduces excessive kinetic hindrance at the reactive magnesium-carbon bond, stalling transmetalation steps in cross-coupling workflows [2]. Furthermore, substituting with purely aliphatic bulky reagents (like tert-butylmagnesium chloride) eliminates the critical aryl spacer, completely changing the electronic communication and coordination geometry in organometallic and main-group frameworks [3].

Stoichiometric Control in Macrocycle Arylation

In the synthesis of Co(III) macrocyclic complexes ([Co(TIM)Br2]PF6), the choice of Grignard reagent directly dictates the product distribution between mono- and bis-arylated species. When 4-tert-butylphenylmagnesium bromide is utilized, the reaction yields a highly favorable 9.09:1 ratio of the mono-aryl to bis-aryl complex. In stark contrast, the use of the unsubstituted baseline, phenylmagnesium bromide, results in poor selectivity with a 2.08:1 ratio, leading to significant bis-arylated byproducts. This demonstrates that the remote steric bulk of the para-tert-butyl group effectively suppresses secondary nucleophilic attack at the metal center [1].

Evidence DimensionMono-aryl to bis-aryl product ratio
Target Compound Data9.09:1 ratio
Comparator Or BaselinePhenylmagnesium bromide (2.08:1 ratio)
Quantified Difference4.3-fold improvement in mono-arylation selectivity
ConditionsReaction with [Co(TIM)Br2]PF6 (0.65 mmol) and Grignard (2.6 mmol) in THF for 1 hour

Procuring this specific substituted Grignard prevents over-arylation in catalyst manufacturing, drastically simplifying downstream purification and maximizing the yield of the target mono-arylated precursor.

Transmetalation Efficiency in Cross-Coupling Workflows

The strategic placement of the bulky tert-butyl group at the para position allows 4-tert-butylphenylmagnesium bromide to participate efficiently in transition-metal-catalyzed cross-couplings without the kinetic penalties associated with ortho-substitution. During the dppfNiCl2-catalyzed cross-coupling with neopentyl arenesulfonates, 4-tert-butylphenylmagnesium bromide rapidly undergoes transmetalation to deliver high yields of the corresponding biaryl products. However, when the sterically hindered comparator 2-ethylphenylmagnesium bromide is employed, the reaction proceeds only slowly and results in significantly lower yields due to severe steric crowding at the reactive metal center during the transmetalation step[1].

Evidence DimensionCross-coupling reactivity and yield
Target Compound DataHigh yield and rapid reaction
Comparator Or Baseline2-ethylphenylmagnesium bromide (slow reaction, lower yields)
Quantified DifferenceSubstantial kinetic and yield advantage over ortho-substituted analogs
Conditions5 mol % dppfNiCl2, refluxing THF, coupling with neopentyl tosylates

Buyers synthesizing bulky biaryl ligands or materials should select the para-tert-butyl derivative to achieve necessary molecular volume without sacrificing cross-coupling reaction rates or overall throughput.

Structural Stabilization of Main-Group Metal Dimers

The unique structural footprint of 4-tert-butylphenylmagnesium bromide is critical for stabilizing low-coordinate main-group species. In the synthesis of terphenyl-stabilized lead(II) derivatives, the addition of 4-tert-butylphenylmagnesium bromide to the aryl lead(II) bromide precursor successfully affords the feebly associated, Pb-Pb bonded dimer [Pb(C6H4-4-But)ArPri2]2. Conversely, attempting to provide steric bulk using a purely aliphatic comparator, tert-butylmagnesium chloride, completely disrupts the dimer formation, yielding only the monomeric species Pb(But)ArPri2. The aryl spacer combined with the para-tert-butyl group provides the exact steric and electronic balance required to support metal-metal bonding [1].

Evidence DimensionCoordination geometry and metal-metal bond formation
Target Compound DataForms Pb-Pb bonded dimer
Comparator Or Baselinetert-butylmagnesium chloride (forms isolated monomer)
Quantified DifferenceComplete shift in structural state (dimer vs. monomer)
ConditionsReaction with [Pb(mu-Br)ArPri2]2 in THF/ether

For researchers and materials scientists engineering low-coordinate metal complexes or quantum materials, this compound provides a precise spatial geometry that aliphatic bulky Grignards cannot replicate.

Precursor for Asymmetric Triarylsulfonium Photoacid Generators (PAGs)

The strong lipophilicity imparted by the 4-tert-butylphenyl group makes this Grignard reagent an ideal nucleophile for synthesizing asymmetric triarylsulfonium salts. These salts exhibit superior solubility in organic photoresist matrices compared to unsubstituted triphenylsulfonium baselines, ensuring uniform film formation and preventing crystallization in semiconductor lithography workflows [1].

Synthesis of Mono-Arylated Transition Metal Catalysts

As demonstrated by its 9.09:1 selectivity in cobalt macrocycle arylation, this compound is perfectly suited for manufacturing mono-arylated metal complexes. The remote steric shielding prevents unwanted bis-arylation, reducing raw material waste and simplifying the purification of industrial catalysts[2].

Construction of Bulky Biaryl Ligands via Cross-Coupling

In the production of advanced phosphine or nitrogen-based ligands for catalysis, 4-tert-butylphenylmagnesium bromide allows chemists to introduce significant steric bulk into the ligand framework without suffering the severe transmetalation kinetic penalties associated with ortho-substituted Grignard reagents[3].

Hydrogen Bond Acceptor Count

2

Exact Mass

236.00510 g/mol

Monoisotopic Mass

236.00510 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-19-2023

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